1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-17-6-8-18(9-7-17)24-14-16(12-19(24)25)13-23-20(26)22-11-10-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQFQUUMSOUYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidinone core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the urea linkage, which is achieved by reacting the intermediate with phenethyl isocyanate under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of high-throughput reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents, leading to derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted ureas.
Scientific Research Applications
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related molecules derived from the provided evidence, focusing on functional groups, synthesis, and inferred properties.
Metconazole Intermediate: 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone
Structural Differences :
- Core: Cyclopentanone (non-aromatic ketone) vs. pyrrolidinone (lactam). The cyclopentanone in the intermediate lacks the urea moiety and nitrogen-rich framework of the target compound.
- Substituents: Both share a 4-chlorophenylmethyl group, but the intermediate includes two methyl groups on the cyclopentanone ring, enhancing steric bulk.
Synthesis: The intermediate is synthesized via hydrolysis of methyl/ethyl esters, leveraging sodium hydride and methyl halide for alkylation . In contrast, the target compound likely requires urea formation (e.g., via carbodiimide-mediated coupling) and pyrrolidinone functionalization.
Inferred Properties :
- The cyclopentanone core may confer greater metabolic stability compared to the hydrolytically sensitive lactam in pyrrolidinone.
Pyrazole Derivative: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Structural Differences :
- Core: Pyrazole (aromatic heterocycle) vs. pyrrolidinone.
- Functional Groups: A sulfanyl (-S-) linker and trifluoromethyl (-CF₃) group enhance electronegativity and oxidative stability, whereas the target compound’s urea group provides hydrogen-bond donor/acceptor sites .
Inferred Properties :
- The sulfanyl group may increase susceptibility to metabolic oxidation compared to the urea’s stability.
- The trifluoromethyl group improves lipophilicity, but the pyrazole’s aromaticity could reduce solubility relative to the target compound’s lactam.
Fluorinated Chromenone-Pyrazolopyrimidine Hybrid
Structural Differences :
- Core: Chromenone (benzopyran-derived ketone) fused with pyrazolopyrimidine vs. pyrrolidinone-urea.
- Substituents : Fluorophenyl groups (electron-withdrawing) vs. 4-chlorophenyl (moderately electron-withdrawing).
Inferred Properties :
- Fluorine’s high electronegativity may enhance binding affinity to electron-deficient targets compared to chlorine.
Comparative Data Table
Biological Activity
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Molecular Structure and Properties
The compound features a unique arrangement of functional groups, including:
- 4-Chlorophenyl Group : Known for its role in enhancing biological activity.
- Pyrrolidinone Ring : Implicated in various pharmacological effects.
- Phenethyl Urea Moiety : Often associated with receptor modulation.
The molecular formula is and it has a molecular weight of approximately 345.83 g/mol.
The precise mechanism of action for this compound remains under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially modulating their activity. This interaction could lead to various biological effects, including:
- Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Alteration of receptor activity, influencing signal transduction pathways.
Biological Activity
Research into the biological activity of this compound indicates several potential therapeutic applications:
Enzyme Inhibition
Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. For instance:
- Urease Inhibition : Certain derivatives have shown strong inhibitory activity against urease, suggesting potential applications in treating infections caused by urease-producing bacteria.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Reference Compound | 21.25 ± 0.15 | Urease Inhibitor |
| Compound A | 2.14 ± 0.003 | Strong Inhibitor |
| Compound B | 0.63 ± 0.001 | Highly Active |
Case Studies
While direct studies on this compound are scarce, related compounds have been extensively studied:
- Study on Pyrrolidine Derivatives : Research indicated that pyrrolidine derivatives can act as effective enzyme inhibitors and possess significant antibacterial properties.
- Docking Studies : Computational studies have elucidated the binding interactions between similar compounds and target proteins, providing insights into their potential therapeutic mechanisms.
Future Directions
Further research is necessary to elucidate the specific biological activities and mechanisms of action for this compound. Key areas for future studies include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile.
- Mechanistic Investigations : To clarify interactions with specific molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
